

# "Dimethyl-(3-methyl-pyridin-2-yl)-amine" potential research applications

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## Compound of Interest

Compound Name:	Dimethyl-(3-methyl-pyridin-2-yl)-amine
CAS No.:	61713-46-0
Cat. No.:	B1348819

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## Technical Guide: Dimethyl-(3-methyl-pyridin-2-yl)-amine

### A Strategic Scaffold in Medicinal Chemistry and Organic Synthesis

#### Executive Summary

**Dimethyl-(3-methyl-pyridin-2-yl)-amine** (CAS: 61713-46-0), also known as N,N,3-trimethylpyridin-2-amine, represents a critical structural motif in modern drug discovery. While seemingly simple, this aminopyridine derivative serves as a high-value intermediate in the synthesis of GLP-1 receptor agonists, a class of therapeutics revolutionizing the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.

Beyond its pharmaceutical utility, the molecule offers unique electronic and steric properties that make it a candidate for specialized ligand design in transition metal catalysis. This guide

dissects the molecule's applications, providing a validated synthetic protocol and a mechanistic analysis of its role in downstream biological signaling.

## Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The 3-methyl substituent adjacent to the dimethylamino group introduces steric strain that forces the amino group out of planarity with the pyridine ring, altering its basicity and nucleophilicity compared to the unsubstituted analog (2-dimethylaminopyridine).

Property	Specification
IUPAC Name	N,N,3-Trimethylpyridin-2-amine
CAS Number	61713-46-0
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	136.19 g/mol
Physical State	Pale yellow oil or low-melting solid
Solubility	Soluble in DCM, Methanol, DMSO; sparingly soluble in water
Key Reactivity	Nucleophilic aromatic substitution (S <sub>N</sub> Ar), Electrophilic aromatic substitution (C5 position)

## Primary Application: Medicinal Chemistry (GLP-1 Agonists)[8][9][10]

The primary industrial application of **Dimethyl-(3-methyl-pyridin-2-yl)-amine** is as a building block for Pyrazolopyridine-based GLP-1 Receptor Agonists. These small molecules mimic the action of the endogenous hormone Glucagon-Like Peptide-1.[1]

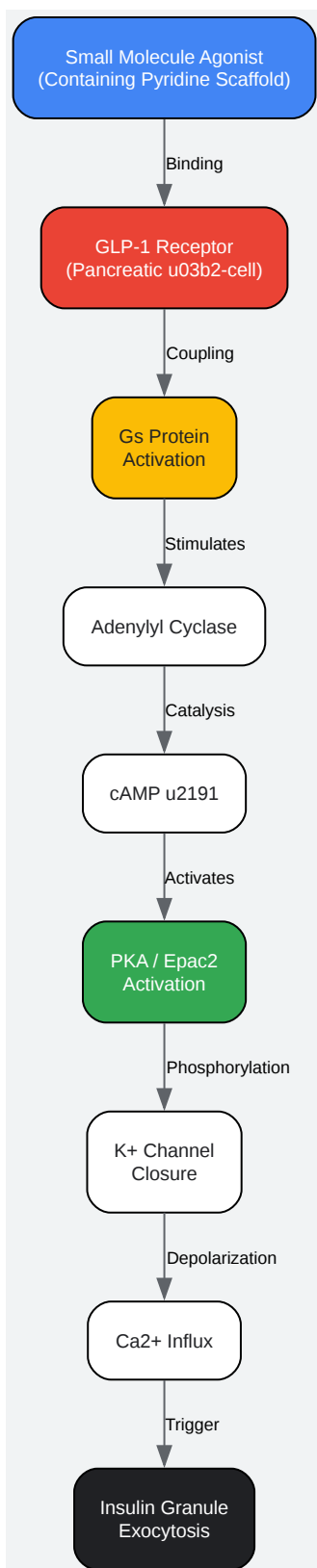
### Mechanistic Insight

The N,N-dimethylamino moiety often acts as a hydrophobic cap or hydrogen-bond acceptor within the receptor binding pocket, while the 3-methyl group provides a "conformational lock,"

restricting rotation and reducing the entropic penalty of binding.

## **Biological Signaling Context**

When incorporated into a full agonist, the pharmacophore activates the GLP-1 receptor (a GPCR), triggering a cAMP-dependent pathway that enhances glucose-dependent insulin secretion.



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Figure 1: Downstream signaling pathway activated by GLP-1 agonists derived from the N,N,3-trimethylpyridin-2-amine scaffold.[2]

## Validated Synthetic Protocol

This protocol describes the synthesis of the core scaffold via Nucleophilic Aromatic Substitution ( $S_NAr$ ). This method is preferred over Buchwald-Hartwig amination for this specific substrate due to the activating nature of the pyridine ring and cost-efficiency.

## Experimental Workflow

Objective: Synthesize N,N,3-trimethylpyridin-2-amine from 2-chloro-3-methylpyridine.

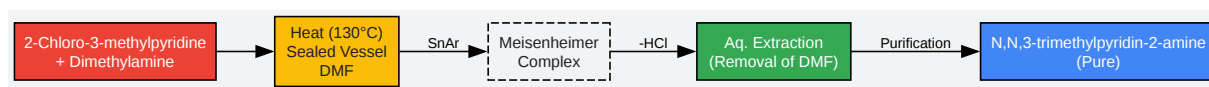
Reagents:

- Substrate: 2-Chloro-3-methylpyridine (1.0 eq)
- Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)
- Base: Diisopropylethylamine (DIPEA) or  $K_2CO_3$  (2.0 eq)
- Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

- Preparation: In a pressure tube or autoclave (essential due to dimethylamine volatility), dissolve 2-chloro-3-methylpyridine (e.g., 500 mg) in anhydrous DMF (5 mL).
- Addition: Add DIPEA (2.0 eq) followed by the dimethylamine solution (3.0 eq).
  - Expert Note: The use of a sealed vessel is critical. Dimethylamine boils at 7°C; open reflux will result in reagent loss and stalled conversion.
- Reaction: Seal the vessel and heat to 120–130°C for 16–24 hours.
  - Causality: The 3-methyl group exerts steric hindrance, making the C-2 position less accessible than in unsubstituted 2-chloropyridine. High thermal energy is required to overcome the activation barrier for the Meisenheimer complex formation.

- Monitoring (Self-Validation):
  - Check via TLC (Eluent: 20% EtOAc/Hexanes).
  - Endpoint: Disappearance of the starting material spot ( $R_f \sim 0.6$ ) and appearance of a more polar, UV-active product ( $R_f \sim 0.4$ ).
- Work-up:
  - Cool to room temperature.[3][4][5] Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
  - Wash combined organics with brine to remove DMF. Dry over  $\text{Na}_2\text{SO}_4$ .
- Purification: Concentrate in vacuo. Purify via flash column chromatography ( $\text{SiO}_2$ , 0-20% EtOAc in Hexanes).



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Figure 2: Synthetic workflow for the Nucleophilic Aromatic Substitution.

## Advanced Research Applications

### A. Bioisosteric Replacement

In drug design, the N,N-dimethylamino-3-methylpyridine unit serves as a bioisostere for:

- o-Toluidines: Reducing metabolic liability (avoiding quinone imine formation).
- Isopropyl groups: Providing similar steric bulk but with added polarity and hydrogen bond accepting capability.

### B. Ligand Design in Catalysis

Researchers are exploring this scaffold as a "sterically crowded" analog of DMAP (4-Dimethylaminopyridine).

- Hypothesis: The 3-methyl group twists the dimethylamino group, potentially altering the Lewis basicity of the pyridine nitrogen. This "frustrated" nature can be exploited in selective acylation reactions where standard DMAP is too reactive or non-selective.

## References

- Preparation of Pyrazolopyridine Derivatives.
- Pyrazolopyridine derivative having GLP-1 receptor agonist effect.
- Nucleophilic Aromatic Substitution of 2-Halo-3-alkylpyridines. Source: Bioorganic & Medicinal Chemistry (1999), Vol 7, 795-809. [4][6][1][7] Context: Foundational literature on the reactivity of sterically hindered chloropyridines with amine nucleophiles. [5] URL: [Link][8]

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## Sources

- 1. WO2018056453A1 - DÃ©rivÃ© de pyrazolopyridine ayant un effet agoniste du rÃ©cepteur glp-1 - Google Patents [patents.google.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018056453A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JP7280929B2 -  $\text{C}_1\text{N}_2\text{C}_2\text{N}_2\text{C}_1$  - Google Patents [patents.google.com]
- 7. WO2018056453A1 -  $\text{C}_1\text{N}_2\text{C}_2\text{N}_2\text{C}_1$  - Google Patents [patents.google.com]

- 8. Microbial induced calcite precipitation can consolidate martian and lunar regolith simulants - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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